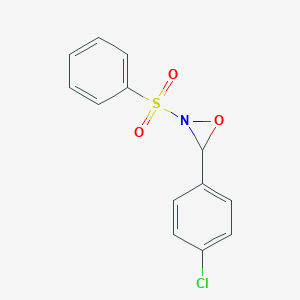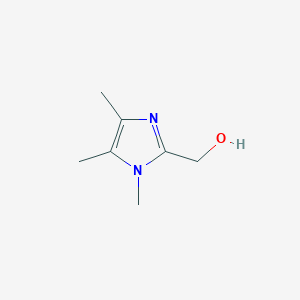
1,3-Benzoxazole-5-carbonitrile
Vue d'ensemble
Description
1,3-Benzoxazole-5-carbonitrile is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with a nitrile group at the 5-position. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry, pharmaceuticals, and materials science.
Mécanisme D'action
Target of Action:
1,3-Benzoxazole-5-carbonitrile, also known as benzoxazole , is an intriguing heterocyclic compound. Its structure consists of an aryl ring fused to an oxazole moiety. Benzoxazole derivatives have diverse biological applications and play a crucial role in drug development . These compounds interact with various enzymes and proteins involved in disease pathways. For instance, they target DNA topoisomerases, protein kinases, histone deacetylases, and cyclooxygenases, among others .
Mode of Action:
Benzoxazole derivatives elicit their function by interacting with these biological targets. The planar benzene ring can engage in π-π stacking or π-cation interactions, while the 1-oxygen and 3-nitrogen of the oxazole moiety act as hydrogen bond acceptors. These interactions influence downstream cellular processes, including cancer formation and proliferation .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can influence benzoxazole’s stability and efficacy. Understanding these factors is crucial for optimizing its therapeutic use.
Analyse Biochimique
Biochemical Properties
1,3-Benzoxazole-5-carbonitrile has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities
Cellular Effects
Benzoxazole derivatives, which include this compound, have been shown to possess potent anticancer activity . They can target a wide range of metabolic pathways and cellular processes in cancer pathology
Molecular Mechanism
The structural makeup of the benzoxazole scaffold, which includes this compound, allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions
Metabolic Pathways
This compound may be involved in various metabolic pathways due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzoxazole-5-carbonitrile can be synthesized through various methods, including:
Cyclization of 2-aminophenol with nitriles: This method involves the reaction of 2-aminophenol with nitriles under acidic or basic conditions to form the benzoxazole ring.
Condensation reactions: The condensation of 2-aminophenol with aldehydes or ketones followed by cyclization can also yield benzoxazole derivatives.
Metal-catalyzed reactions: Transition metal catalysts such as iron, copper, or palladium can facilitate the cyclization of 2-aminophenol with nitriles or other suitable precursors.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Continuous flow reactors: These reactors allow for precise control of reaction parameters, leading to efficient and scalable production.
Catalytic processes: The use of metal catalysts in industrial processes can enhance reaction rates and selectivity, making the production more cost-effective.
Analyse Des Réactions Chimiques
1,3-Benzoxazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used for oxidation reactions.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical methods for reduction.
Substitution reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles are used for substitution reactions.
Major Products Formed
Oxidized derivatives: These include oxides and other oxygen-containing compounds.
Reduced derivatives: Amines and other reduced forms of the compound.
Substituted benzoxazoles: Various functionalized benzoxazole derivatives with different substituents.
Applications De Recherche Scientifique
1,3-Benzoxazole-5-carbonitrile has a wide range of scientific research applications, including:
Medicinal chemistry: The compound is used as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biological studies: It serves as a probe or ligand in studying biological processes and interactions with enzymes or receptors.
Material science: The compound is used in the development of organic semiconductors, light-emitting diodes, and other electronic materials.
Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceutical agents.
Comparaison Avec Des Composés Similaires
1,3-Benzoxazole-5-carbonitrile can be compared with other benzoxazole derivatives, such as:
1,3-Benzoxazole-2-carbonitrile: Similar structure but with the nitrile group at the 2-position.
1,3-Benzoxazole-6-carbonitrile: Nitrile group at the 6-position.
1,3-Benzothiazole-5-carbonitrile: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the nitrile group can affect the compound’s ability to interact with molecular targets and its overall pharmacological profile.
Propriétés
IUPAC Name |
1,3-benzoxazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDAKZJVIKDSCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606468 | |
| Record name | 1,3-Benzoxazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132227-01-1 | |
| Record name | 1,3-Benzoxazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzoxazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)nicotinic acid](/img/structure/B177863.png)


![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)
![3-Chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B177877.png)


![2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B177881.png)




